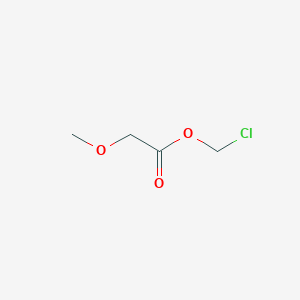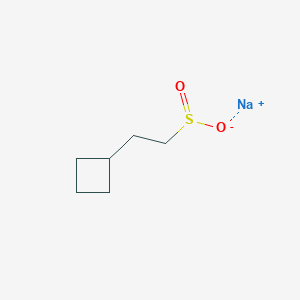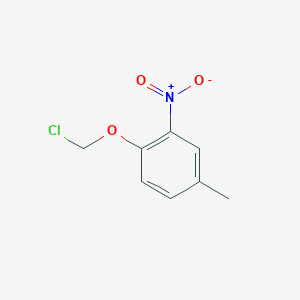
1-(Chloromethoxy)-4-methyl-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethoxy)-4-methyl-2-nitrobenzene is an organic compound characterized by the presence of a chloromethoxy group, a methyl group, and a nitro group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(Chloromethoxy)-4-methyl-2-nitrobenzene can be synthesized through several methods. One common approach involves the chloromethylation of 4-methyl-2-nitrophenol using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and enhancing the overall efficiency of the process.
化学反応の分析
Types of Reactions: 1-(Chloromethoxy)-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines or thiols, leading to the formation of corresponding substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst under mild pressure and temperature conditions.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Reduction: 1-(Chloromethoxy)-4-methyl-2-aminobenzene.
Oxidation: 1-(Chloromethoxy)-4-carboxy-2-nitrobenzene.
科学的研究の応用
1-(Chloromethoxy)-4-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(Chloromethoxy)-4-methyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The chloromethoxy group can participate in nucleophilic substitution reactions, allowing the compound to modify biomolecules and influence biochemical pathways.
類似化合物との比較
1-(Chloromethoxy)-4-methyl-2-nitrobenzene can be compared with other similar compounds, such as:
1-(Chloromethoxy)-2-nitrobenzene: Lacks the methyl group, resulting in different chemical reactivity and applications.
4-Methyl-2-nitroanisole:
1-(Chloromethoxy)-4-methylbenzene: Does not have the nitro group, affecting its reactivity and applications.
特性
分子式 |
C8H8ClNO3 |
|---|---|
分子量 |
201.61 g/mol |
IUPAC名 |
1-(chloromethoxy)-4-methyl-2-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO3/c1-6-2-3-8(13-5-9)7(4-6)10(11)12/h2-4H,5H2,1H3 |
InChIキー |
NLHXFHVBRRTXMP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OCCl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



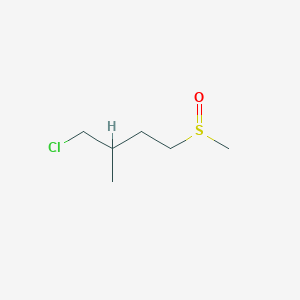
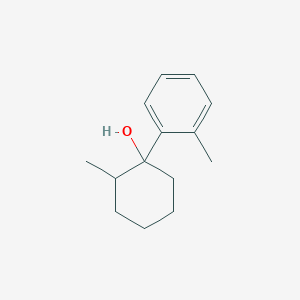
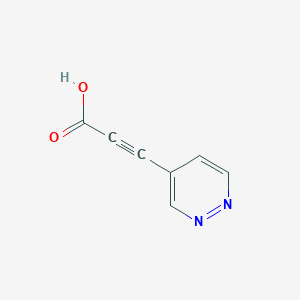

![tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine](/img/structure/B13194370.png)


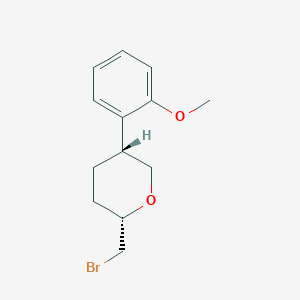

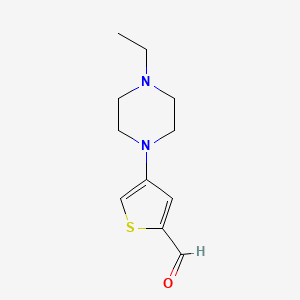
![1-[(tert-Butoxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194422.png)
